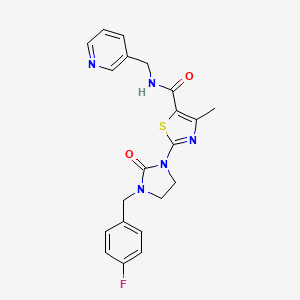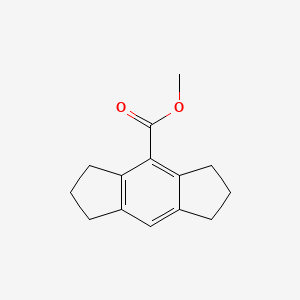![molecular formula C19H16N2OS B3181760 2-[(5-methylthiophen-2-yl)methylideneamino]-N-phenylbenzamide](/img/structure/B3181760.png)
2-[(5-methylthiophen-2-yl)methylideneamino]-N-phenylbenzamide
概要
説明
作用機序
(6)-2-(5-メチルチオフェン-2-イル)-3-フェニル-2,3-ジヒドロキナゾリン-4(1H)-オンは、毒素の逆行性輸送を小胞体まで阻害することによって効果を発揮します . このプロセスには、膜貫通ドメイン認識複合体経路の阻害が含まれ、これは、テールアンカータンパク質の小胞体への翻訳後標的化と挿入を仲介します . (6)-2-(5-メチルチオフェン-2-イル)-3-フェニル-2,3-ジヒドロキナゾリン-4(1H)-オンは、この経路を阻害することで、毒素が細胞内の標的に到達するのを防ぎ、それによって細胞を毒素誘発損傷から保護します .
類似の化合物との比較
類似の化合物
Retro-1: リボソーム不活性化タンパク質に対する同様の保護効果を持つ、別の逆行性輸送の低分子阻害剤です.
Retro-2.1: 溶解性と薬物動態特性が改善されたRetro-2の誘導体です.
Retro-2.2: 呼吸器合胞体ウイルスに対する抗ウイルス活性を強化したRetro-2の誘導体です.
Retro-2の独自性
(6)-2-(5-メチルチオフェン-2-イル)-3-フェニル-2,3-ジヒドロキナゾリン-4(1H)-オンは、マウスをリシンや志賀毒素の致死量から完全に保護する能力でユニークです . 逆行性輸送の阻害を伴うその作用機序は、異なる経路を標的とする他の化合物とは異なります。 さらに、(6)-2-(5-メチルチオフェン-2-イル)-3-フェニル-2,3-ジヒドロキナゾリン-4(1H)-オンは、さまざまな細胞内病原体に対して広域スペクトル活性を示しており、科学研究と潜在的な治療用途に適した汎用性の高い化合物となっています .
生化学分析
Biochemical Properties
Retro 2 plays a crucial role in biochemical reactions by inhibiting the retrograde transport of toxins to the endoplasmic reticulum (ER). It interacts with various biomolecules, including the transmembrane domain recognition complex (TRC) pathway proteins. Specifically, Retro 2 inhibits the ER-targeting and insertion of tail-anchored (TA) proteins by blocking their delivery to the ER-targeting factor ASNA1 (TRC40) . This inhibition prevents the proper functioning of SNARE proteins required for retrograde transport, thereby protecting cells from toxin-induced damage .
Cellular Effects
Retro 2 exerts significant effects on various cell types and cellular processes. It influences cell function by disrupting the retrograde transport pathway, which is essential for the trafficking of certain toxins. This disruption leads to the accumulation of toxins in early endosome-derived vesicles, preventing their fusion with the trans-Golgi network (TGN) and subsequent transport to the ER . As a result, Retro 2 effectively halts the cytotoxic effects of these toxins, preserving cell viability and function .
Molecular Mechanism
The molecular mechanism of Retro 2 involves its binding interactions with biomolecules involved in the retrograde transport pathway. Retro 2 inhibits the ASNA1-mediated ER targeting and insertion of TA proteins, including SNAREs . By blocking the delivery of newly synthesized TA proteins to ASNA1, Retro 2 prevents the proper assembly and function of the retrograde transport machinery . This inhibition disrupts the trafficking of toxins, thereby protecting cells from their cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Retro 2 have been observed to change over time. The compound demonstrates stability under various conditions, maintaining its inhibitory effects on retrograde transport pathways . Long-term studies have shown that Retro 2 continues to protect cells from toxin-induced damage over extended periods, indicating its potential for sustained therapeutic applications .
Dosage Effects in Animal Models
The effects of Retro 2 vary with different dosages in animal models. At therapeutic doses, Retro 2 effectively protects animals from lethal doses of toxins such as ricin . At higher doses, potential toxic or adverse effects may be observed, highlighting the importance of determining optimal dosage levels for safe and effective use .
Metabolic Pathways
Retro 2 is involved in metabolic pathways related to the inhibition of retrograde transport. It interacts with enzymes and cofactors associated with the TRC pathway, affecting the metabolic flux and levels of metabolites involved in this process . By inhibiting the proper functioning of the retrograde transport machinery, Retro 2 alters the cellular metabolic landscape, contributing to its protective effects .
Transport and Distribution
Within cells and tissues, Retro 2 is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites involved in the retrograde transport pathway . The compound’s distribution within cells ensures its effective inhibition of toxin trafficking, thereby protecting cellular integrity .
Subcellular Localization
Retro 2 exhibits specific subcellular localization patterns that are crucial for its activity and function. It targets compartments and organelles involved in the retrograde transport pathway, including early endosomes and the ER . This localization is directed by targeting signals and post-translational modifications that ensure Retro 2 reaches its intended sites of action .
準備方法
合成経路および反応条件
(6)-2-(5-メチルチオフェン-2-イル)-3-フェニル-2,3-ジヒドロキナゾリン-4(1H)-オンは、一連の化学反応によって合成できます。 報告されている一方法には、2-アミノ-N-フェニルベンゾアミドと4-クロロベンズアルデヒドを室温でエタノール中で、触媒量のp-トルエンスルホン酸と共に反応させることが含まれます . この反応により、(E)-2-(((5-メチルチオフェン-2-イル)メチレン)アミノ)-N-フェニルベンゾアミドが生成され、これは自発的にラセミ体である(6)-2-(5-メチルチオフェン-2-イル)-3-フェニル-2,3-ジヒドロキナゾリン-4(1H)-オンに変換されます .
工業生産方法
(6)-2-(5-メチルチオフェン-2-イル)-3-フェニル-2,3-ジヒドロキナゾリン-4(1H)-オンの工業生産方法は、文献ではあまり詳しく記載されていません。上記の合成プロセスは、反応条件と精製工程を適切に最適化することで、工業生産用にスケールアップすることができます。
化学反応の分析
反応の種類
(6)-2-(5-メチルチオフェン-2-イル)-3-フェニル-2,3-ジヒドロキナゾリン-4(1H)-オンは、次のようなさまざまな化学反応を起こします。
酸化: (6)-2-(5-メチルチオフェン-2-イル)-3-フェニル-2,3-ジヒドロキナゾリン-4(1H)-オンは、酸化されてさまざまな誘導体を形成することができます。
還元: 還元反応により、(6)-2-(5-メチルチオフェン-2-イル)-3-フェニル-2,3-ジヒドロキナゾリン-4(1H)-オンに存在する官能基を修飾することができます。
置換: 置換反応により、(6)-2-(5-メチルチオフェン-2-イル)-3-フェニル-2,3-ジヒドロキナゾリン-4(1H)-オン分子に新しい官能基を導入することができます。
一般的な試薬と条件
(6)-2-(5-メチルチオフェン-2-イル)-3-フェニル-2,3-ジヒドロキナゾリン-4(1H)-オンの合成と修飾に一般的に使用される試薬には、以下が含まれます。
エタノール: 合成プロセスで溶媒として使用されます。
p-トルエンスルホン酸: 合成反応の触媒として使用されます。
4-クロロベンズアルデヒド: (6)-2-(5-メチルチオフェン-2-イル)-3-フェニル-2,3-ジヒドロキナゾリン-4(1H)-オンの合成における重要な反応物です.
生成される主要な生成物
(6)-2-(5-メチルチオフェン-2-イル)-3-フェニル-2,3-ジヒドロキナゾリン-4(1H)-オンの合成から生成される主要な生成物は、(6)-2-(5-メチルチオフェン-2-イル)-3-フェニル-2,3-ジヒドロキナゾリン-4(1H)-オンです . この化合物は、リボソーム不活性化タンパク質に対して著しい保護効果を示しています。
科学的研究の応用
(6)-2-(5-メチルチオフェン-2-イル)-3-フェニル-2,3-ジヒドロキナゾリン-4(1H)-オンは、次のような幅広い科学研究における応用があります。
類似化合物との比較
Similar Compounds
Retro-2.1: A derivative of Retro-2 with improved solubility and pharmacokinetic properties.
Retro-2.2: A derivative of Retro-2 with enhanced antiviral activity against respiratory syncytial virus.
Uniqueness of Retro-2
Retro-2 is unique in its ability to fully protect mice from lethal doses of ricin and Shiga-like toxins . Its mechanism of action, involving the inhibition of retrograde transport, sets it apart from other compounds that target different pathways. Additionally, Retro-2 has shown broad-spectrum activity against various intracellular pathogens, making it a versatile compound for scientific research and potential therapeutic applications .
特性
IUPAC Name |
2-[(5-methylthiophen-2-yl)methylideneamino]-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c1-14-11-12-16(23-14)13-20-18-10-6-5-9-17(18)19(22)21-15-7-3-2-4-8-15/h2-13H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGJLRIARJEIPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=NC2=CC=CC=C2C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-1,3,5-triazin-2-one](/img/structure/B3181696.png)


![2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-ol](/img/structure/B3181709.png)




![4-Methylthieno[3,2-c]pyridin-6(5H)-one](/img/structure/B3181751.png)


![Benzenesulfonamide, 5-chloro-2-fluoro-4-[2-(4-pyridazinyl)-4-(trifluoromethyl)phenoxy]-N-1,3,4-thiadiazol-2-yl-](/img/structure/B3181772.png)

